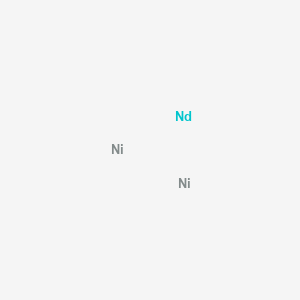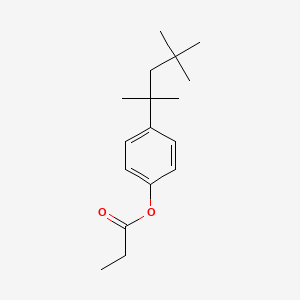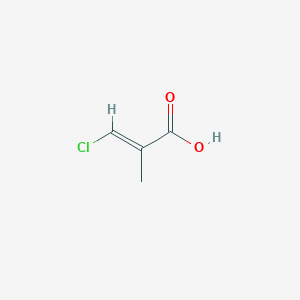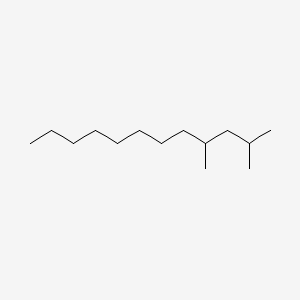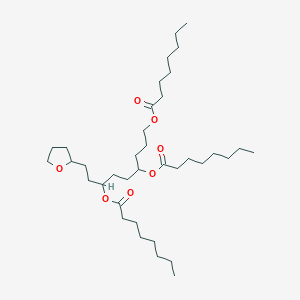
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate is a chemical compound with the molecular formula C33H60O7 It is known for its unique structure, which includes a tetrahydrofuran ring attached to a nonane backbone, with three octanoate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate typically involves the esterification of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or ethers, depending on the substituent used.
Scientific Research Applications
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl triacetate
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tributanoate
Uniqueness
Compared to similar compounds, 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate has longer ester chains, which can influence its physical properties, such as solubility and melting point. This uniqueness makes it suitable for specific applications where longer alkyl chains are desired.
Properties
CAS No. |
5453-34-9 |
|---|---|
Molecular Formula |
C37H68O7 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
[4,7-di(octanoyloxy)-9-(oxolan-2-yl)nonyl] octanoate |
InChI |
InChI=1S/C37H68O7/c1-4-7-10-13-16-23-35(38)42-31-20-22-33(43-36(39)24-17-14-11-8-5-2)28-29-34(27-26-32-21-19-30-41-32)44-37(40)25-18-15-12-9-6-3/h32-34H,4-31H2,1-3H3 |
InChI Key |
HVHIBEABFIOHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCC(CCC(CCC1CCCO1)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


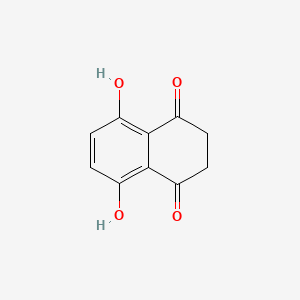
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
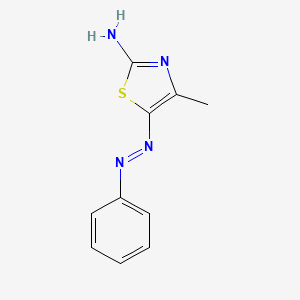
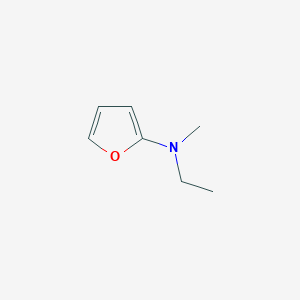
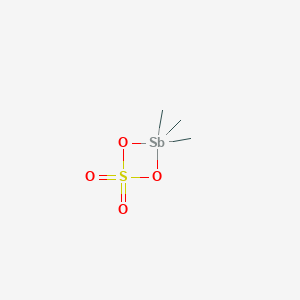
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)
